molecular formula C8H9Cl3N4O B15073352 2-[(Z)-(2,6-dichlorophenyl)methylideneamino]-1-hydroxyguanidine;hydrochloride

2-[(Z)-(2,6-dichlorophenyl)methylideneamino]-1-hydroxyguanidine;hydrochloride

Cat. No.: B15073352
M. Wt: 283.5 g/mol
InChI Key: PQPZROSFRCBPIM-XHNKNCTESA-N
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Description

2-[(Z)-(2,6-Dichlorophenyl)methylideneamino]-1-hydroxyguanidine hydrochloride is a synthetic organic compound featuring a 2,6-dichlorophenyl group linked to a hydroxyguanidine moiety via a methylideneamino (CH=N) bridge. This compound is structurally characterized by:

  • A 2,6-dichlorophenyl ring, which confers lipophilicity and electronic effects due to the electron-withdrawing chlorine substituents.
  • A hydrochloride salt, enhancing solubility in polar solvents.

Its applications are likely exploratory, given the absence of explicit pharmacological or industrial data in the evidence.

Properties

Molecular Formula

C8H9Cl3N4O

Molecular Weight

283.5 g/mol

IUPAC Name

2-[(Z)-(2,6-dichlorophenyl)methylideneamino]-1-hydroxyguanidine;hydrochloride

InChI

InChI=1S/C8H8Cl2N4O.ClH/c9-6-2-1-3-7(10)5(6)4-12-13-8(11)14-15;/h1-4,15H,(H3,11,13,14);1H/b12-4-;

InChI Key

PQPZROSFRCBPIM-XHNKNCTESA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N\N=C(N)NO)Cl.Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NN=C(N)NO)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-(2,6-dichlorophenyl)methylideneamino]-1-hydroxyguanidine;hydrochloride typically involves the reaction of 2,6-dichlorobenzaldehyde with aminoguanidine under specific conditions. The reaction is carried out in an appropriate solvent, such as ethanol, and requires the presence of an acid catalyst to facilitate the formation of the imine bond. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Additionally, advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-(2,6-dichlorophenyl)methylideneamino]-1-hydroxyguanidine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Z)-(2,6-dichlorophenyl)methylideneamino]-1-hydroxyguanidine;hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(Z)-(2,6-dichlorophenyl)methylideneamino]-1-hydroxyguanidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Clonidine Hydrochloride (CAS 4205-91-8)

Clonidine hydrochloride shares the 2,6-dichlorophenyl backbone but replaces the hydroxyguanidine group with an imidazoline ring . Key differences include:

Property Target Compound Clonidine Hydrochloride
Core Structure Hydroxyguanidine + CH=N bridge Imidazoline ring
Pharmacology Undocumented in evidence α2-adrenergic agonist (antihypertensive)
Melting Point Not reported 302–304°C (decomposition)
Applications Research compound FDA-approved antihypertensive drug

Clonidine’s imidazoline ring enables receptor binding, whereas the hydroxyguanidine group in the target compound may favor chelation or alternative mechanisms .

2-(2,6-Dichlorophenyl)ethanimidamide Hydrochloride (CAS 175276-76-3)

This compound features a 2,6-dichlorophenyl group connected to an ethanimidamide (CH3C(=NH)NH2) moiety. Comparisons:

Property Target Compound Ethanimidamide Derivative
Functional Group Hydroxyguanidine Ethanimidamide (protonatable amidine)
Melting Point Not reported 323–325°C
Solubility Likely moderate (hydrochloride salt) High (hydrochloride salt, polar groups)

The hydroxyguanidine group in the target compound may enhance redox activity compared to the ethanimidamide’s simpler structure .

Diclofenac Impurity A (CAS 15307-86-5)

A diclofenac-related impurity with a 2,6-dichlorophenyl group linked to a phenylacetic acid chain:

Property Target Compound Diclofenac Impurity A
Core Structure Hydroxyguanidine + CH=N bridge Phenylacetic acid derivative
Bioactivity Undocumented NSAID-related (cyclooxygenase inhibition)
Applications Research compound Pharmaceutical impurity analysis

The target compound lacks the carboxylic acid group critical for NSAID activity, suggesting divergent applications.

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid Chloride

A chlorinated isoxazole derivative with a 2,6-dichlorophenyl group:

Property Target Compound Isoxazole Derivative
Functional Group Hydroxyguanidine Isoxazole + acyl chloride
Reactivity Potential chelation High (acyl chloride reacts with nucleophiles)
Applications Undocumented Intermediate for agrochemicals

The isoxazole derivative’s acyl chloride group enables facile derivatization, unlike the target compound’s stable hydrochloride salt.

Pesticide Chemicals (e.g., Etaconazole, Propiconazole)

Triazole-containing fungicides with 2,4-dichlorophenyl groups:

Property Target Compound Triazole Fungicides
Aromatic Substitution 2,6-Dichloro 2,4-Dichloro
Bioactivity Undocumented Fungicidal (ergosterol biosynthesis inhibition)
Applications Research compound Agricultural fungicides

The 2,6-dichloro substitution in the target compound may reduce steric hindrance compared to 2,4-dichloro analogs, altering binding kinetics.

Key Structural and Functional Insights

  • Electronic Effects : The 2,6-dichlorophenyl group in the target compound creates a sterically hindered, electron-deficient aromatic system, contrasting with 2,4-dichloro analogs in pesticides .
  • Salt Formation : The hydrochloride salt improves aqueous solubility, a trait shared with Clonidine and ethanimidamide derivatives but absent in neutral isoxazole or triazole compounds .

Q & A

Q. What are the recommended synthetic routes for preparing 2-[(Z)-(2,6-dichlorophenyl)methylideneamino]-1-hydroxyguanidine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves condensation of 2,6-dichlorobenzaldehyde derivatives with hydroxyguanidine precursors. Key steps include:

  • Intermediate formation : Reacting 2,6-dichlorophenylhydrazine hydrochloride with carbonyl reagents to form hydrazone intermediates, as demonstrated in analogous syntheses .
  • Optimization : Adjusting pH, temperature, and solvent polarity to favor the (Z)-isomer. Computational reaction path search methods (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation .
  • Purification : Use recrystallization or column chromatography, guided by melting point (mp) and purity assays (e.g., ≥98% by HPLC) .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Analysis : High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated against reference standards (e.g., Pharmacopeial guidelines for related hydrochlorides) .
  • Structural Confirmation :
    • NMR Spectroscopy : ¹H/¹³C NMR to verify the (Z)-configuration and hydroxyguanidine moiety.
    • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., theoretical vs. observed m/z) .
    • Elemental Analysis : Validate stoichiometry (C, H, N, Cl content) .

Q. How should stability studies be designed to evaluate this compound under varying storage and experimental conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Expose the compound to heat (e.g., 40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor decomposition via HPLC and thermal analysis (TGA/DSC) .
  • pH-Dependent Stability : Test solubility and degradation kinetics in buffers (pH 1–13) to identify labile functional groups (e.g., hydrolysis of the imine bond) .

Advanced Research Questions

Q. How can computational methods enhance the design of reactions involving this compound?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, identifying energetically favorable pathways .
  • Virtual Screening : Predict solvent effects and catalyst interactions using molecular dynamics simulations .
  • Feedback Integration : Combine computational predictions with experimental data (e.g., reaction yields, byproduct profiles) to refine models iteratively .

Q. How can researchers address contradictions between computational predictions and experimental results in synthesis or reactivity studies?

Methodological Answer:

  • Data Reconciliation : Compare computational activation energies with experimental kinetic data. Discrepancies may arise from solvent effects or unaccounted side reactions.
  • Sensitivity Analysis : Vary input parameters (e.g., temperature, solvent polarity) in simulations to identify critical variables affecting outcomes .
  • Multi-Method Validation : Cross-validate results using alternative computational frameworks (e.g., ab initio vs. semi-empirical methods) .

Q. What factorial design approaches are suitable for optimizing reaction parameters (e.g., catalyst loading, temperature)?

Methodological Answer:

  • Full Factorial Design : Test all combinations of variables (e.g., 2–3 levels each) to identify main effects and interactions. Example factors:

    VariableLow LevelHigh Level
    Temperature25°C60°C
    Catalyst Loading0.5 mol%2.0 mol%
    SolventDMFTHF
  • Response Surface Methodology (RSM) : Model nonlinear relationships to pinpoint optimal conditions for yield/purity .

Q. What protocols are recommended for validating novel synthetic intermediates or degradation products?

Methodological Answer:

  • Isolation and Characterization : Use preparative HPLC to isolate impurities, followed by MS/NMR for structural elucidation .
  • Comparative Analysis : Match spectral data with databases (e.g., PubChem, Reaxys) or synthesized reference standards .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use respiratory protection (FFP2 masks), nitrile gloves, and lab coats .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of HCl vapors .
  • Emergency Procedures : Maintain access to eyewash stations and emergency contact numbers (e.g., +49 89 1 92 40 for EU labs) .

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